![molecular formula C16H17ClN2O2S B2682871 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 672951-61-0](/img/structure/B2682871.png)
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline is defined by its molecular formula, C16H17ClN2O2S. The compound contains a sulfonyl group attached to a 4-methylbenzyl group, and a chlorine atom, all of which are connected to a tetrahydroquinazoline core.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline are not detailed in the search results, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .
- Kinase Inhibitor : The sulfonyl group in the molecule suggests kinase inhibition activity. Kinases play crucial roles in cell signaling, and inhibiting specific kinases can be therapeutically beneficial.
Neuroscience and Neuroprotection
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties. It could potentially mitigate neuronal damage caused by oxidative stress or inflammation .
- Alzheimer’s Disease Research : Given its structural features, researchers have explored its potential in Alzheimer’s disease treatment. Further studies are needed to understand its mechanism of action and efficacy .
Cardiovascular Research
- Vasodilatory Effects : The tetrahydroquinazoline scaffold suggests vasodilatory activity. Researchers have investigated its impact on blood vessels and cardiovascular health .
- Antiplatelet Activity : Compounds with similar structures have shown antiplatelet effects. This compound might influence platelet aggregation and clot formation.
Organic Synthesis and Chemical Biology
- Building Block for Synthesis : Chemists use this compound as a building block in organic synthesis. Its unique combination of functional groups allows for diverse modifications and derivatizations .
- Chemical Probes : Researchers employ it as a chemical probe to study biological processes. By modifying specific positions, they can create variants for targeted investigations .
Materials Science and Surface Chemistry
- Surface Modification : The sulfonyl group makes this compound interesting for surface modification. Researchers explore its use in functionalizing materials, such as modifying electrodes or creating self-assembled monolayers .
- Thin Film Deposition : In materials science, it could serve as a precursor for thin film deposition, especially in organic electronics or sensors.
Agrochemicals and Pest Control
- Pesticide Development : Although not widely explored, the tetrahydroquinazoline scaffold could be relevant in designing novel pesticides. Researchers investigate its insecticidal or fungicidal properties .
Safety and Hazards
properties
IUPAC Name |
4-chloro-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-11-6-8-12(9-7-11)10-22(20,21)16-18-14-5-3-2-4-13(14)15(17)19-16/h6-9H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGHPEXHZSACKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydroquinazoline |
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